

# Commercial Sources and Availability of Apalutamide-d3: A Technical Guide

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Compound of Interest		
Compound Name:	Apalutamide-d3	
Cat. No.:	B15128757	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, availability, and technical applications of **Apalutamide-d3**. This deuterated analog of Apalutamide serves as a critical internal standard for the accurate quantification of the parent drug in biological matrices, a crucial aspect of pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2]

# **Commercial Availability**

**Apalutamide-d3** is available from several commercial suppliers, catering to the needs of the research and development community. The compound, identified by CAS Number 1638885-61-6, is offered in various quantities and purities.[3][4][5] Below is a summary of key suppliers and their product specifications.



Supplier	Catalog Number	IUPAC Name	Molecul ar Formula	Molecul ar Weight ( g/mol )	Purity	Availabl e Quantiti es	Storage
Daicel Pharma Standard s	DCTI-A- 000291	4-(7-(6-cyano-5-(trifluoro methyl)p yridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspir o[3.4]oct an-5-yl)-2-fluoro-N-(methyl-d3)benza mide	C21H12D3 F4N5O2S	480.46	Not Specified	Inquire	2-8°C
Medche mExpres s	HY- 109068S	Apalutam ide-d3	C21H12D3 F4N5O2S	480.45	Not Specified	1 mg, 5 mg, 10 mg, 50 mg, 100 mg	Inquire
CymitQui mica	TRC- A726122	4-[7-[6- Cyano-5- (trifluoro methyl)-3 - pyridinyl]- 8-oxo-6- thioxo- 5,7- diazaspir o[3.4]oct-	C21D3H12 F4N5O2S	480.453	Not Specified	1 mg, 5 mg, 10 mg	Inquire



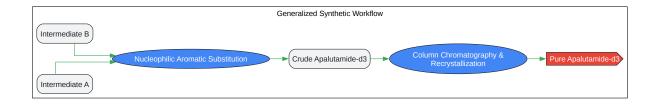
		5-yl]-2- fluoro-N- (methyl- d3)- benzami de					
CRS Laborator ies	CRSA20 68	Not Specified	C21H12D3 F4N5O2S	480.45	Not Specified	Inquire	Inquire
Expert Synthesi s Solutions (ESS)	ESS0568 (for Apalutam ide- <sup>13</sup> C, d <sub>3</sub> )	4-[7-[6-cyano-5-(trifluoro methyl)-3-pyridinyl]-8-oxo-6-thioxo-5, 7-diazaspir o[3.4]oct-5-yl]-2-fluoro-N-(13°C-methyl-d³)-Benzami de	C <sub>20</sub> <sup>13</sup> CH <sub>1</sub> 2D <sub>3</sub> F <sub>4</sub> N <sub>5</sub> O <sub>2</sub> S	481.45	98.7% by HPLC; 99% atom <sup>13</sup> C; 99% atom D	10 mg, 25 mg, 50 mg, 100 mg	Inquire

# **Synthesis and Characterization**

The synthesis of deuterated Apalutamide, specifically the N-trideuteromethyl derivative, is a key strategy to improve its pharmacokinetic profile through the kinetic isotope effect. A general synthetic approach involves the coupling of two key intermediates followed by purification.

A generalized workflow for the synthesis is as follows:





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Caption: Generalized synthesis of Apalutamide-d3.

The final product's identity and purity are confirmed using analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, mass spectrometry, and HPLC.

# **Application in Quantitative Bioanalysis**

**Apalutamide-d3** is predominantly used as an internal standard (ISTD) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Apalutamide in biological matrices like human plasma. The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.

# Experimental Protocol: Quantification of Apalutamide in Human Plasma using UPLC

This protocol is based on a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method.

- 1. Materials and Reagents:
- Apalutamide and Apalutamide-d3 reference standards
- HPLC grade acetonitrile and tert-butyl methyl ether

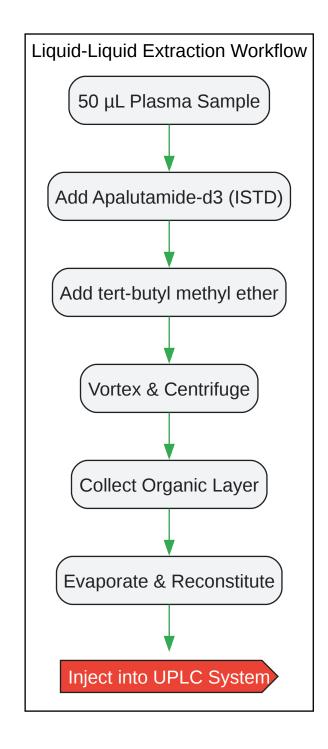
## Foundational & Exploratory





- · Ammonium fumarate
- · Glacial acetic acid
- K<sub>2</sub>-EDTA human plasma
- 2. Standard Solution Preparation:
- Prepare stock solutions (1 mg/mL) of Apalutamide and **Apalutamide-d3** in the mobile phase.
- Prepare a working solution of Apalutamide-d3 (internal standard) at a concentration of 0.5
  μg/mL by diluting the stock solution.
- Prepare calibration curve standards and quality control (QC) samples by serial dilution of the Apalutamide stock solution.
- 3. Sample Preparation (Liquid-Liquid Extraction):
- To 50 μL of plasma sample (calibrator, QC, or unknown), add the internal standard working solution.
- Extract the drug from the plasma using tert-butyl methyl ether.





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Caption: Liquid-Liquid Extraction (LLE) workflow.

4. UPLC Conditions:

• Column: Phenomenex Luna (100x4.6 mm, 5μm)

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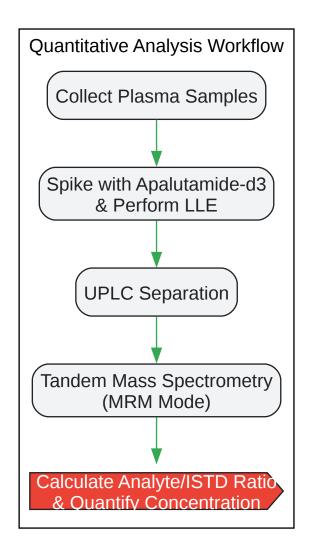




- Mobile Phase: 5 mM ammonium fumarate and acetonitrile (15:85 v/v), with the pH of the buffer adjusted to 3.5 with glacial acetic acid.
- Flow Rate: 1 mL/min
- Detection Wavelength: 345 nm
- Retention Times: Approximately 1.48 min for Apalutamide and 1.97 min for Apalutamide-d3.
- 5. Mass Spectrometry Conditions (for LC-MS/MS):
- Ionization Mode: Multiple-reaction monitoring (MRM) is typically used.
- MRM Transitions:
  - Apalutamide: m/z 478 → 450 (quantifier)
  - Apalutamide-d3: A predicted transition is m/z 482.1 → 453.1 (quantifier), based on the addition of three deuterium atoms. Another reported transition is 482 → 451.9.

The following diagram illustrates the overall workflow for the quantitative analysis of Apalutamide using its deuterated internal standard.





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Caption: Workflow for quantitative analysis.

## **Pharmacokinetics of Deuterated Apalutamide**

Studies have shown that deuteration of the N-methyl group of Apalutamide can significantly improve its pharmacokinetic properties without negatively impacting its binding affinity to the androgen receptor. In preclinical models, the N-trideuteromethyl analog of Apalutamide demonstrated a 1.8-fold higher peak plasma concentration (Cmax) and nearly double the total drug exposure (AUC) compared to the non-deuterated compound. This enhancement is attributed to the deuterium kinetic isotope effect, which can slow down the metabolism of the drug.



#### Conclusion

**Apalutamide-d3** is a commercially available and indispensable tool for researchers and drug development professionals working with Apalutamide. Its use as an internal standard in validated bioanalytical methods ensures the reliability and accuracy of pharmacokinetic and other quantitative studies. The strategic deuteration also presents a viable approach to enhancing the metabolic stability and pharmacokinetic profile of the parent drug.

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## References

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